molecular formula C12H15F2NO B15228880 3-(3,4-Difluoro-5-methoxyphenyl)piperidine

3-(3,4-Difluoro-5-methoxyphenyl)piperidine

Katalognummer: B15228880
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: HRUNEWGPSZFQAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Difluoro-5-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol It is characterized by the presence of a piperidine ring substituted with a 3,4-difluoro-5-methoxyphenyl group

Vorbereitungsmethoden

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

3-(3,4-Difluoro-5-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Difluoro-5-methoxyphenyl)piperidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Difluoro-5-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H15F2NO

Molekulargewicht

227.25 g/mol

IUPAC-Name

3-(3,4-difluoro-5-methoxyphenyl)piperidine

InChI

InChI=1S/C12H15F2NO/c1-16-11-6-9(5-10(13)12(11)14)8-3-2-4-15-7-8/h5-6,8,15H,2-4,7H2,1H3

InChI-Schlüssel

HRUNEWGPSZFQAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C2CCCNC2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.